chemical structure and properties of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid
chemical structure and properties of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid
This in-depth technical guide explores the structural architecture, physicochemical properties, and synthetic methodologies of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1060705-46-5). Designed for medicinal chemists and drug development professionals, this document provides a causal analysis of its synthesis and its role as a versatile building block in pharmaceutical design.
Molecular Architecture and Structural Paradigm
2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid is a highly functionalized heterocyclic compound characterized by a rigid, planar benzimidazole core. This scaffold is privileged in drug discovery due to its ability to engage in π−π stacking and bidirectional hydrogen bonding.
The molecule features two critical substitutions:
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C2-Ethoxy Group: Introduces localized lipophilicity and acts as a hydrogen bond acceptor. Unlike bulkier alkoxy groups, the ethoxy moiety strikes an optimal balance between steric tolerance and metabolic stability.
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C5-Carboxylic Acid: Provides an ionizable center that significantly enhances aqueous solubility at physiological pH. It serves as a primary synthetic handle for downstream functionalization, such as amide coupling or esterification.
Due to the rapid exchange of the N-H proton across the imidazole ring, the molecule exists in a tautomeric equilibrium between the 5-carboxylic acid and 6-carboxylic acid forms. In solution, these tautomers are generally indistinguishable unless the N1 position is alkylated or protected.
Physicochemical Profiling
Understanding the physicochemical parameters of this intermediate is essential for predicting its behavior in downstream synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.
| Parameter | Value |
| IUPAC Name | 2-Ethoxy-1H-1,3-benzodiazole-5-carboxylic acid |
| CAS Registry Number | 1060705-46-5 |
| Molecular Formula | C 10 H 10 N 2 O 3 |
| Molecular Weight | 206.20 g/mol |
| Topological Polar Surface Area (TPSA) | 77.0 Ų |
| Hydrogen Bond Donors | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 4 (N, C=O, C-O-H, C-O-C) |
| Predicted pKa (Acidic) | ~4.2 (Carboxylic acid) |
| Predicted pKa (Basic) | ~5.5 (Benzimidazole nitrogen) |
| Predicted LogP | 1.5 - 2.0 |
Mechanistic Synthesis Protocol
The construction of the 2-ethoxybenzimidazole core is most efficiently achieved via the cyclocondensation of an o-phenylenediamine derivative with tetraethyl orthocarbonate. This method circumvents the need for highly toxic reagents (e.g., cyanogen bromide) and provides a direct one-carbon synthon that already bears the requisite ethoxy ether linkage .
Self-Validating Experimental Workflow
Step 1: Reagent Preparation and Activation
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Action: Suspend 3,4-diaminobenzoic acid (1.0 eq) in glacial acetic acid (5-10 volumes). Add tetraethyl orthocarbonate (1.3 eq) dropwise at room temperature.
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Causality: Acetic acid serves a dual purpose: it acts as a polar protic solvent to partially dissolve the zwitterionic starting material, and it functions as a Brønsted acid catalyst. The acid protonates the orthocarbonate, facilitating the departure of an ethoxy group as ethanol and generating a highly electrophilic intermediate.
Step 2: Condensation and Thermal Cyclization
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Action: Heat the reaction mixture to 70–80°C under a reflux condenser for 2 to 3 hours with continuous magnetic stirring.
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Causality: The first amino group of the diamine attacks the activated orthocarbonate. Elevated temperatures are required to overcome the activation energy barrier for the subsequent intramolecular nucleophilic attack by the second amino group. This cascade eliminates a total of three equivalents of ethanol, driving the equilibrium toward the thermodynamically stable aromatic benzimidazole ring .
Step 3: In-Process Validation (TLC)
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Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1 v/v) mobile phase.
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Causality: The starting material (3,4-diaminobenzoic acid) is highly polar and will remain near the baseline. The cyclized product, having lost the primary amines and gained a lipophilic ethoxy group, will exhibit a significantly higher Retention Factor ( Rf ). The disappearance of the baseline spot confirms reaction completion.
Step 4: Isolation and Purification
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Action: Cool the mixture to 0–5°C and slowly add cold deionized water to induce precipitation. Filter the resulting solid under vacuum, wash sequentially with cold water and cold ethyl acetate, and dry in vacuo at 45°C.
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Causality: The product exhibits minimal solubility in cold aqueous acidic media. Washing with water removes residual acetic acid, while a cold ethyl acetate wash purges unreacted orthocarbonate and minor lipophilic byproducts without dissolving the target carboxylic acid.
Workflow for the synthesis of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid.
Pharmacological Relevance and Structural Isomerism
While the 5-carboxylic acid isomer (CAS 1060705-46-5) is a valuable general building block, it is crucial to distinguish it from its positional isomer, 2-ethoxy-1H-benzimidazole-7-carboxylic acid (CAS 1234834-29-7).
The 7-carboxylic acid isomer is a foundational intermediate in the synthesis of "Sartan" class Angiotensin II Receptor Blockers (ARBs), specifically Candesartan and Azilsartan [1]. In drug design, the spatial orientation of the carboxylic acid dictates the vector of downstream biphenyl-tetrazole substitutions. The 5-carboxylic acid isomer provides an alternative vector, allowing medicinal chemists to explore novel chemical space, alter target binding kinetics, or design selective inhibitors for different biological targets, such as integrin α v β 1 [2].
Positional isomerism and tautomeric equilibrium of 2-ethoxybenzimidazole carboxylic acids.
Analytical Characterization Standards
To ensure the integrity of the synthesized 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid, the following analytical benchmarks should be met:
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1 H NMR (DMSO- d6 , 400 MHz): The ethoxy group will present as a distinct triplet ( δ ~1.4 ppm, 3H, J = 7.1 Hz) and a quartet ( δ ~4.5 ppm, 2H, J = 7.1 Hz). The aromatic region will display an ABX spin system representing the three protons on the benzimidazole core ( δ 7.4–8.1 ppm). A broad singlet for the highly deshielded carboxylic/imidazole protons will appear >12.0 ppm.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a primary molecular ion peak [M+H]+ at m/z 207.2 in positive mode, and an [M−H]− peak at m/z 205.2 in negative mode.
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Infrared Spectroscopy (FT-IR): Look for a strong carbonyl (C=O) stretching frequency around 1680–1700 cm −1 and a broad O-H/N-H stretch spanning 2500–3300 cm −1 .
